- Revisiting the Gold-Catalyzed Dimerization of 2-Ethynylanilines: A Room-Temperature and Silver-Free Protocol for the Synthesis of Multifunctional QuinolinesSynthesis, 2016, 48(6), 855-864,
Cas no 89938-16-9 (2-iodo-3-methylaniline)
2-iodo-3-methylaniline structure
2-iodo-3-methylaniline Properties
Names and Identifiers
-
- Benzenamine, 2-iodo-3-methyl-
- 2-IODO-3-METHYLANILINE
- 2-Iodo-3-methylbenzenamine (ACI)
- m-Toluidine, 2-iodo- (7CI)
- 2-Iodo-3-methylaniline
- AS-46345
- SCHEMBL8773077
- CL9431
- 89938-16-9
- DTXSID40602188
- CS-0094462
- AKOS025403194
- MFCD11505640
- EN300-88612
- m-Toluidine, 2-iodo-
- 2-iodo-3-methyl-aniline
- SY034644
- 2-iodo-3-methylaniline
- +Expand
-
- MFCD11505640
- GVVUQVPDBMPZKL-UHFFFAOYSA-N
- 1S/C7H8IN/c1-5-3-2-4-6(9)7(5)8/h2-4H,9H2,1H3
- IC1C(C)=CC=CC=1N
Computed Properties
- 232.97
- 1
- 1
- 0
- 232.97
- 9
- 94.9
- 0
- 0
- 0
- 0
- 0
- 1
- 2.3
- 26A^2
Experimental Properties
- 268.6±28.0 °C at 760 mmHg
- No data available
- No data available
- 116.2±24.0 °C
- No data avaiable
- 1.8±0.1 g/cm3
2-iodo-3-methylaniline Price
2-iodo-3-methylaniline Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Trifluoroacetic acid , Bis(pyridine)iodonium tetrafluoroborate Solvents: Dichloromethane ; rt
Reference
Synthetic Circuit 2
Reaction Conditions
Reference
- Catalytic enantioselective synthesis of 2-(2-hydroxyethyl)indole scaffolds via consecutive intramolecular amido-cupration of allenes and asymmetric addition of carbonyl compoundsChemical Science, 2014, 5(4), 1585-1590,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol , Water ; 3 h, rt → reflux
Reference
- Synthesis of 2-BMIDA Indoles via Heteroannulation: Applications in Drug Scaffold and Natural Product SynthesisOrganic Letters, 2022, 24(16), 3024-3027,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol ; 78 °C
Reference
- Indole synthesis based on a modified Koser reagentAngewandte Chemie, 2014, 53(28), 7349-7353,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Iodine , Potassium iodide , Oxygen Solvents: Acetonitrile ; 2 h, 160 °C
Reference
- A practical route to 2-iodoanilines via the transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygenOrganic Chemistry Frontiers, 2021, 8(16), 4479-4484,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol ; 3 h, reflux
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
Reference
- Evolution of N-Heterocycle-Substituted Iodoarenes (NHIAs) to Efficient Organocatalysts in Iodine(I/III)-Mediated Oxidative TransformationsAdvanced Synthesis & Catalysis, 2020, 362(1), 184-191,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol ; 3 h, reflux
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
Reference
- Evolution of N-heterocycle-substituted iodoarenes (NHIAs) to efficient organocatalysts in iodine(I/III)-mediated oxidative transformationsChemRxiv, 2019, 1, 1-16,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Iron chloride (FeCl3) , Hydrazine hydrate (1:1)
Reference
- Silica gel-induced aryne generation from o-triazenylarylboronic acids as stable solid precursorsOrganic Chemistry Frontiers, 2021, 8(12), 2963-2969,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Iron chloride (FeCl3) , Hydrazine hydrate (1:1) Solvents: Methanol ; 65 °C; 2 h, 65 °C
Reference
- Au-Catalyzed Formation of Functionalized Quinolines from 2-Alkynyl Arylazide DerivativesOrganic Letters, 2013, 15(16), 4234-4237,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Iodine Solvents: Acetic acid ; 30 min, rt; 12 h, 120 °C
Reference
- Synthesis and structural insights of substituted 2-iodoacetanilides and 2-iodoanilinesJournal of Molecular Structure, 2013, 1054, 1054-1055,
2-iodo-3-methylaniline Raw materials
- Copper(II) Acetate, Anhydrous
- 2-iodo-3-nitroaniline
- 2-Amino-6-methylbenzoic acid
- 2-Iodo-1-methyl-3-nitrobenzene
2-iodo-3-methylaniline Preparation Products
2-iodo-3-methylaniline Suppliers
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:89938-16-9)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:89938-16-9)
TANG SI LEI
15026964105
2881489226@qq.com
2-iodo-3-methylaniline Related Literature
-
Atsuharu Inoue,Hitoshi Tamagawa,Yuya Oaki,Sadahito Aoshima,Hiroaki Imai J. Mater. Chem. B, 2015,3, 3604-3608
-
2. Front cover
-
Woo-ram Lee,Galen D. Stucky,Martin Moskovits Faraday Discuss., 2015,178, 413-420
-
Xiaoxiao Ou,Man He,Beibei Chen,Han Wang,Bin Hu Analyst, 2019,144, 2736-2745
-
Conor S. Boland,Umar Khan,Mathew Binions,Sebastian Barwich,John B. Boland,Denis Weaire,Jonathan N. Coleman Nanoscale, 2018,10, 5366-5375
-
Yan Wang,Yuan-Chun He,Fang-Hua Zhao,Kunlei Zhu,Jie Li,Wei-Qiu Kan,Zhihong Jing New J. Chem., 2019,43, 13635-13641
-
Angeline Pelus,Gaëlle Bordes,Sophie Barbe,Younes Bouchiba,Callum Burnard,Juan Cortés,Brice Enjalbert,Jeremy Esque,Alejandro Estaña,Régis Fauré,Anthony K. Henras,Stéphanie Heux,Claude Le Men,Pierre Millard,Sébastien Nouaille,Julien Pérochon,Marion Toanen,Gilles Truan,Amandine Verdier,Camille Wagner,Yves Romeo,Cédric Y. Montanier Biomater. Sci., 2021,9, 7444-7455
Recommended suppliers
Amadis Chemical Company Limited
(CAS:89938-16-9)2-iodo-3-methylaniline
99%
5g
152.0